Home > Products > Screening Compounds P83032 > TelapristoneAcetate
TelapristoneAcetate -

TelapristoneAcetate

Catalog Number: EVT-14241297
CAS Number:
Molecular Formula: C31H39NO5
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Telapristone acetate, also known by its developmental code CDB-4124, is derived from modifications of steroidal structures. It belongs to the class of compounds known as progestins and is specifically categorized as a progesterone antagonist. The compound's structure allows it to bind effectively to progesterone receptors, blocking their activity and influencing cellular processes related to growth and apoptosis in hormone-sensitive tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of telapristone acetate involves several steps, typically starting from steroid precursors. One notable method utilizes 2-iodoxybenzoic acid in anhydrous dimethyl sulfoxide as a reagent under controlled temperatures, leading to the conversion of alcohol precursors into ketones. Following this, various acylation steps are performed using trifluoroacetic anhydride and glacial acetic acid, which are critical for achieving the final acetate form of the compound.

Key steps include:

  1. Reaction Setup: Mixing 2-iodoxybenzoic acid with the steroid precursor in dimethyl sulfoxide.
  2. Temperature Control: Maintaining specific temperatures (e.g., 55–60°C) for optimal reaction rates.
  3. Purification: Employing thin-layer chromatography and high-performance liquid chromatography for isolating and purifying the final product.
Molecular Structure Analysis

Structure and Data

Telapristone acetate has a complex molecular structure characterized by a steroid backbone with specific functional groups that allow it to interact with progesterone receptors. The molecular formula is C21H24O3C_{21}H_{24}O_3, with a molecular weight of approximately 328.42 g/mol.

The structural representation includes:

  • A cyclopenta[cd]indene core.
  • Hydroxyl and acetyl groups that enhance its binding affinity to progesterone receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to confirm the structure, providing insights into the arrangement of hydrogen atoms and confirming the presence of key functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Telapristone acetate participates in various chemical reactions that are pivotal for its pharmacological activity:

  • Binding Reactions: The primary reaction mechanism involves binding to progesterone receptors, which inhibits downstream signaling pathways associated with cell proliferation.
  • Metabolic Reactions: In vivo studies indicate that telapristone acetate can be metabolized into active metabolites, such as CDB-4453, through enzymatic processes involving cytochrome P450 enzymes .

These reactions are essential for understanding how telapristone acetate exerts its biological effects and how it can be utilized therapeutically.

Mechanism of Action

Process and Data

The mechanism of action of telapristone acetate centers around its ability to block progesterone receptors in target tissues. Upon administration, telapristone acetate binds competitively to these receptors, preventing natural progesterone from exerting its effects.

Key points include:

  • Inhibition of Cell Growth: By blocking progesterone signaling, telapristone acetate reduces cell proliferation in hormone-responsive cancers.
  • Induction of Apoptosis: The compound has been shown to promote programmed cell death in certain cancer cell lines by disrupting normal hormonal signaling pathways .

Research indicates that telapristone acetate can significantly alter gene expression profiles associated with cell cycle regulation and apoptosis, further supporting its role as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Telapristone acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow powder.
  • Melting Point: Softens at approximately 116°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

These properties are crucial for formulation development in pharmaceutical applications, influencing how the compound is delivered and absorbed in biological systems .

Applications

Scientific Uses

Telapristone acetate has been investigated primarily for its applications in oncology, particularly in breast cancer treatment where progesterone plays a significant role. Its ability to inhibit progesterone receptor activity makes it a candidate for:

  • Breast Cancer Therapy: Used experimentally to understand its effects on tumor growth and progression.
  • Endometriosis Treatment: Potentially beneficial in managing conditions influenced by excessive progesterone signaling.
  • Contraceptive Development: As a modulator of hormonal pathways, it may have applications in developing new contraceptive methods.

Ongoing research continues to explore its efficacy across various hormonal disorders, highlighting its significance in therapeutic settings .

Pharmacodynamic Mechanisms of Telapristone Acetate as a Selective Progesterone Receptor Modulator (SPRM)

Structural Determinants of Progesterone Receptor Antagonism

Telapristone acetate (CDB-4124) is a synthetic steroidal compound belonging to the 19-norprogesterone derivative class, characterized by a C11β-[4-(dimethylamino)phenyl] substitution and a 17α-(2-methoxyacetyl) group that confer potent progesterone receptor (PR) antagonism [3] [8]. Its molecular formula (C₃₁H₃₉NO₅) and three-dimensional conformation enable high-affinity binding to the PR ligand-binding domain (LBD), with a binding affinity exceeding that of natural progesterone in competitive assays [1] [3]. The steroidal scaffold differentiates it from non-steroidal SPRMs (e.g., tanaproget) by facilitating deeper penetration into the hydrophobic core of the PR LBD, thereby enhancing receptor dimerization stability and DNA binding capacity [1] [7].

Table 1: Structural and Binding Characteristics of SPRMs

SPRMCore StructureRelative PR Binding Affinity (%)Key Functional Groups
Telapristone AcetateSteroidal250C11β-(4-dimethylaminophenyl), 17α-methoxyacetyl
MifepristoneSteroidal220C11β-(4-dimethylaminophenyl), 17α-propynyl
Ulipristal AcetateSteroidal190C11β-(4-dimethylaminophenyl), 17α-acetoxy
AsoprisnilSteroidal180C11β-benzaldehyde, 17α-cyanomethyl
VilaprisanNon-Steroidal95Tetracyclic indole derivative

Comparative Analysis of Steroidal vs. Non-Steroidal SPRM Binding Affinities

Steroidal SPRMs like telapristone exhibit 2.6-fold higher PR affinity compared to non-steroidal analogues due to complementary van der Waals interactions within the LBD pocket [1] [7]. Telapristone’s C11β aromatic moiety induces a conformational shift in helix 12 (H12) of the PR, displacing it from the agonist position. This repositioning obstructs coactivator binding by disrupting the hydrophobic cleft formed by H3, H4, and H12—a mechanism validated through crystallographic studies [1]. In contrast, non-steroidal SPRMs primarily rely on hydrogen-bonding networks with residue Gln725 in H3, resulting in partial H12 destabilization and reduced antagonistic efficacy [7].

Allosteric Modulation of Coactivator Recruitment Dynamics

Telapristone functions as an allosteric disruptor of PR-coactivator complexes. Chromatin immunoprecipitation sequencing (ChIP-seq) in T47D breast cancer cells demonstrated that telapristone reduces PR recruitment to chromatin by 60–70% compared to the progestin R5020 [2]. Rapid immunoprecipitation mass spectrometry revealed that telapristone enriches corepressors (e.g., TRPS1, LASP1) while displacing the coactivators SRC-1 and SRC-3 from the PR complex [2] [6]. Specifically, TRPS1 recruitment to PR in the presence of telapristone competitively inhibits SRC-1 binding, attenuating transcription of progestin-responsive genes like FKBP5 and SGK1 [2]. This coregulator "switching" underlies its functional antagonism.

Tissue-Specific Agonist-Antagonist Activity Profiling

The mixed agonist/antagonist profile of telapristone is tissue-context-dependent, governed by local expression ratios of PR isoforms (PR-A vs. PR-B), coregulator availability, and chromatin accessibility [1] [5]. In uterine fibroids, telapristone exhibits predominant antagonistic efficacy, reducing fibroid volume by suppressing TGF-β3 and extracellular matrix synthesis [1] [3]. Conversely, in endometrial vasculature, it displays partial agonism by maintaining vascular integrity and inhibiting estrogen-induced proliferation—effects mediated through PR-B-selective pathways [5].

Table 2: Coregulator Dynamics in Telapristone-Treated Tissues

CoregulatorTissue/Cell TypeRecruitment Change vs. ProgestinFunctional Outcome
TRPS1T47D Breast Cancer↑ 4.2-foldCell cycle arrest (G2/M phase blockade)
LASP1T47D Breast Cancer↑ 3.0-foldCytoskeletal remodeling
SRC-1Endometrial Stroma↓ 80%Attenuated decidualization
SRC-3Myometrial Smooth Muscle↓ 75%Reduced proliferation & collagen synthesis
AP1G1Breast Cancer↑ 2.8-foldAltered vesicular trafficking

Endometrial vs. Myometrial Receptor Conformational Selectivity

In the endometrium, telapristone induces PR modulator-associated endometrial changes (PAECs) characterized by glandular cystic dilation and vessel thickening—effects reflecting mixed agonist activity [1] [5]. This arises from isoform-specific PR modulation: Telapristone stabilizes a unique PR-B conformation in endometrial glands that permits recruitment of the coactivator TIF2, activating a subset of progesterone-responsive genes involved in stromal quiescence [5]. In contrast, myometrial smooth muscle cells express predominantly PR-A, where telapristone-bound PR recruits N-CoR/SMRT complexes, repressing genes like CONNEXIN 43 and reducing myocyte contractility [1] [3]. Xenotransplant studies in immune-deficient mice confirmed telapristone’s selective suppression of myometrial proliferation while maintaining endometrial epithelial integrity [5].

Differential Coregulator Expression in Target Tissues

Tissue selectivity is amplified by coregulator expression gradients. Breast cancer cells (T47D) express high levels of TRPS1, which telapristone enriches at PR-bound chromatin sites to repress G2/M-phase genes (CCNB1, CDC25C) and inhibit proliferation [2] [6]. siRNA-mediated TRPS1 knockdown abolished telapristone’s antiproliferative effects, confirming its necessity [2]. Conversely, endometrial tissues upregulate LASP1 during telapristone exposure, which stabilizes PR interactions with β-catenin to modulate Wnt signaling—a pathway critical for its partial agonism in this compartment [5]. Additionally, telapristone’s efficacy in uterine fibroids correlates with corepressor-dominant microenvironments in myometrium, where SMRT-dependent repression of EGF and IGF-1 genes occurs [1] [3].

Properties

Product Name

TelapristoneAcetate

IUPAC Name

[(8S,11R,13S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C31H39NO5

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27?,30-,31-/m0/s1

InChI Key

JVBGZFRPTRKSBB-UUGVAUSTSA-N

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC

Isomeric SMILES

CC(=O)O[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.